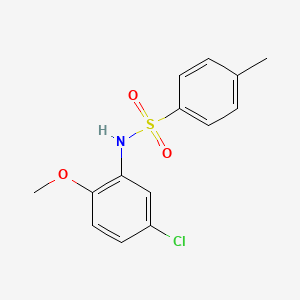
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole in a basic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme . This inhibition can lead to an accumulation of acetylcholine, which affects neurotransmission. The compound may also interact with other enzymes and proteins, influencing various biological pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a different ester group, which can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C14H14ClNO3S |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-9-11(15)5-8-14(13)19-2/h3-9,16H,1-2H3 |
InChI Key |
NQOYVAXPEVVLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















